molecular formula C10H20ClN3 B12216946 ethyl[(1-isobutyl-1H-pyrazol-5-yl)methyl]amine

ethyl[(1-isobutyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B12216946
M. Wt: 217.74 g/mol
InChI Key: NBLYWAHMYZIGGR-UHFFFAOYSA-N
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Description

Ethyl[(1-isobutyl-1H-pyrazol-5-yl)methyl]amine is a compound that belongs to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl[(1-isobutyl-1H-pyrazol-5-yl)methyl]amine typically involves the formation of the pyrazole ring followed by the introduction of the ethyl and isobutyl groups. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazine with 1,3-diketones can form the pyrazole ring, which can then be further functionalized .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Ethyl[(1-isobutyl-1H-pyrazol-5-yl)methyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

Ethyl[(1-isobutyl-1H-pyrazol-5-yl)methyl]amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the production of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of ethyl[(1-isobutyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The ethyl and isobutyl groups may enhance the compound’s binding affinity and specificity towards these targets. Pathways involved in its mechanism of action include inhibition of specific enzymes and modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

These groups enhance its solubility, reactivity, and potential biological activities compared to similar compounds .

Properties

Molecular Formula

C10H20ClN3

Molecular Weight

217.74 g/mol

IUPAC Name

N-[[2-(2-methylpropyl)pyrazol-3-yl]methyl]ethanamine;hydrochloride

InChI

InChI=1S/C10H19N3.ClH/c1-4-11-7-10-5-6-12-13(10)8-9(2)3;/h5-6,9,11H,4,7-8H2,1-3H3;1H

InChI Key

NBLYWAHMYZIGGR-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=CC=NN1CC(C)C.Cl

Origin of Product

United States

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